molecular formula C18H20ClNO2 B213717 N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

Número de catálogo B213717
Peso molecular: 317.8 g/mol
Clave InChI: FHHUHANCDHAKGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies and autoimmune diseases.

Mecanismo De Acción

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide binds to the active site of BTK and inhibits its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, including PLCγ2 and AKT, which are essential for B-cell survival and proliferation. Inhibition of BTK also leads to decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins, resulting in apoptosis of B-cells.
Biochemical and physiological effects:
N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been shown to specifically target B-cells and has minimal effects on other immune cells, such as T-cells and natural killer cells. This selectivity reduces the risk of off-target effects and toxicity. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a potent and selective BTK inhibitor that has shown promising results in preclinical studies. However, there are some limitations to its use in lab experiments. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a small molecule inhibitor and may not be suitable for studying the role of BTK in cellular processes that require the full-length protein. Additionally, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide may not be effective in all types of B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.

Direcciones Futuras

There are several potential future directions for research on N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide. One area of interest is the combination of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide with other targeted therapies, such as venetoclax or lenalidomide, to improve its efficacy in B-cell malignancies. Another potential direction is the investigation of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cells play a key role in disease pathogenesis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in patients with B-cell malignancies and autoimmune diseases.

Métodos De Síntesis

The synthesis of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide involves several steps, starting with the reaction of 2-chlorophenol with tert-butylamine to form the corresponding amine. The amine is then reacted with 3-(bromomethyl)benzamide to produce the intermediate compound. Finally, the intermediate is treated with sodium hydroxide and tert-butyl chloride to yield the final product, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide.

Aplicaciones Científicas De Investigación

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide can induce tumor regression and improve survival.

Propiedades

Nombre del producto

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

Fórmula molecular

C18H20ClNO2

Peso molecular

317.8 g/mol

Nombre IUPAC

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)20-17(21)14-8-6-7-13(11-14)12-22-16-10-5-4-9-15(16)19/h4-11H,12H2,1-3H3,(H,20,21)

Clave InChI

FHHUHANCDHAKGH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)COC2=CC=CC=C2Cl

SMILES canónico

CC(C)(C)NC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.